molecular formula C14H18N2O5S B3165456 {[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid CAS No. 899718-20-8

{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid

Cat. No.: B3165456
CAS No.: 899718-20-8
M. Wt: 326.37 g/mol
InChI Key: RABPHEBPKSIUKU-UHFFFAOYSA-N
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Description

The compound {[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid (CAS: 899718-20-8) is a sulfonamide-functionalized indole derivative with a molecular formula of C₁₄H₁₈N₂O₅S and a molecular weight of 326.37 g/mol . Its structure features a 2-methylpropionyl-substituted dihydroindole core linked via a sulfonyl group to an aminoacetic acid moiety. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and is supplied by vendors such as LEAP CHEM CO., LTD., highlighting its relevance in drug discovery pipelines .

Properties

IUPAC Name

2-[(2-methyl-1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-3-13(17)16-9(2)6-10-7-11(4-5-12(10)16)22(20,21)15-8-14(18)19/h4-5,7,9,15H,3,6,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABPHEBPKSIUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)NCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures for handling and processing the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

The compound {[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and proteomics. This article explores its applications, supported by case studies and data tables.

Chemical Properties and Structure

The molecular formula of the compound is C14H18N2O5S , with a molecular weight of 318.37 g/mol . It features a sulfonyl group attached to an amino acid structure, which is significant for its biological activity.

Structural Representation

  • SMILES Notation : CC(=O)C1=CC(N=C(S(=O)(=O)N)C1)C(C)=N
  • InChI Key : A unique identifier that provides a way to encode the structure of the compound.

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly as a lead compound in drug development. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.

Proteomics Research

The compound is utilized in proteomics for labeling and studying protein interactions. Its ability to form covalent bonds with amino acids makes it a valuable tool for tracking protein dynamics within cells.

Data Table: Proteomics Applications

Application AreaDescriptionReference
Protein LabelingUsed for tagging proteins to study interactions
Enzyme InhibitionPotential inhibitor of specific enzymesOngoing research
Biomarker DiscoveryAssists in identifying new biomarkers for diseasesCurrent studies

Neuropharmacology

The indole structure is known for its psychoactive properties. Research is ongoing into how this compound might affect neurotransmitter systems, potentially leading to novel treatments for neurological disorders.

Case Study: Neurotransmitter Modulation

Preliminary studies have shown that compounds with similar structures can modulate serotonin receptors, which could lead to advancements in treating depression and anxiety disorders.

Synthetic Chemistry

The synthesis of this compound serves as a model for developing new synthetic routes for complex organic molecules. Its synthesis involves multi-step reactions that are valuable for educational purposes in organic chemistry courses.

Mechanism of Action

The mechanism of action of {[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Core

Acetyl vs. Propionyl Substituents
  • Target Compound : The 2-methylpropionyl group at the indole N1 position contributes to enhanced lipophilicity compared to acetylated analogs.
  • Analog 1: {[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid (CAS: 108583-90-0, MW: 312.35 g/mol) replaces the propionyl group with acetyl. This reduces molecular weight by ~14 g/mol and may decrease membrane permeability due to shorter chain length .
  • Analog 2: 4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid (CAS: 899718-22-0, MW: 326.37 g/mol) retains the acetyl group but extends the carboxylic acid chain to butanoic acid, balancing hydrophilicity and bulk .
Table 1: Substituent Impact on Physicochemical Properties
Compound Name CAS Substituent (R) Carboxylic Acid Chain Molecular Weight (g/mol)
Target Compound 899718-20-8 2-Methylpropionyl Acetic acid 326.37
{[(1-Acetyl-...)amino}acetic acid 108583-90-0 Acetyl Acetic acid 312.35
4-{[(1-Acetyl-...)amino}butanoic acid 899718-22-0 Acetyl Butanoic acid 326.37

Modifications to the Sulfonamide-Linked Side Chain

Amino Acid Chain Length and Substituents
  • Phenyl-Substituted Analog: {[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}(phenyl)acetic acid (CAS: 1028067-91-5, MW: 374.42 g/mol) introduces a phenyl group to the acetic acid moiety, significantly increasing steric bulk and hydrophobicity. This modification may enhance binding to aromatic-rich enzyme pockets, such as histone deacetylases (HDACs) .
  • Propanoic Acid Analog: 3-Phenyl-2-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino propanoic acid (CAS: 1037225-25-4, MW: 402.47 g/mol) extends the chain to propanoic acid and adds a phenyl group, further altering solubility and target affinity .
Table 2: Side Chain Modifications and Implications
Compound Name CAS Side Chain Structure Molecular Weight (g/mol) Potential Biological Impact
Target Compound 899718-20-8 -NH-CH₂-COOH 326.37 Balanced solubility/binding
Phenyl-substituted analog 1028067-91-5 -NH-C(Ph)(COOH)- 374.42 Enhanced hydrophobic interactions
Propanoic acid analog 1037225-25-4 -NH-CH(CH₂Ph)-COOH 402.47 Increased steric hindrance

Biological Activity

{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid is a compound that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O5SC_{13}H_{16}N_{2}O_{5}S with a molecular weight of 338.4 g/mol. Its structural features include an indole moiety, a sulfonamide group, and an amino acid component, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Similar compounds have been shown to exhibit antioxidant activities by scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms. This is particularly relevant in the context of oxidative stress-related diseases.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Cell Cycle Regulation : Studies suggest that indole derivatives can influence cell cycle progression and apoptosis, potentially through modulation of key regulatory proteins such as BAX, BCL-2, and caspases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AntioxidantScavenges ROS; protects against H₂O₂-induced cytotoxicity
Anti-inflammatoryReduces expression of pro-inflammatory cytokines
Apoptosis modulationAlters expression of apoptotic/antiapoptotic genes
Cell viabilityIncreases viability in oxidative stress models

Case Studies

Several studies have investigated the effects of similar compounds on various cell types:

  • Indole Derivative in Human Dental Pulp Stem Cells (hDPSCs) :
    • A study demonstrated that treatment with a related indole compound significantly improved cell viability and reduced apoptosis in hDPSCs exposed to H₂O₂. The protective effect was associated with increased expression of Nrf2 and HO-1, suggesting activation of antioxidant pathways .
  • Inhibition of Cancer Cell Proliferation :
    • Research has shown that indole-based compounds can inhibit the proliferation of cancer cells by inducing cell cycle arrest at specific phases (G1/S or G2/M) and promoting apoptosis through caspase activation .
  • Neuroprotective Effects :
    • Indole derivatives have been explored for their neuroprotective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Q & A

Q. What are the key synthetic challenges in forming the sulfonamide linkage in this compound?

The sulfonamide group is typically synthesized via sulfonylation of an amine using a sulfonyl chloride intermediate. Challenges include controlling reaction stoichiometry to avoid over-sulfonylation and ensuring compatibility with the indole ring’s reactivity. For example, highlights the use of sulfonyl chlorides in acylation reactions, which may require anhydrous conditions and precise temperature control to prevent side reactions. The 2-methyl-propionyl group on the indole ring (present in the target compound) could sterically hinder sulfonylation, necessitating optimization of reaction time and solvent polarity .

Q. What spectroscopic methods are optimal for characterizing the indole and sulfonamide groups?

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm the indole’s aromatic protons and sulfonamide’s sulfonyl group (δ ~2.9-3.5 ppm for methyl groups adjacent to sulfonamide).
  • IR : The sulfonamide S=O stretch appears at ~1150-1350 cm1^{-1}, while the indole N-H stretch is near 3400 cm1^{-1} ( discusses glycine’s IR data, which can guide interpretations for similar functional groups).
  • Mass Spectrometry : High-resolution MS can verify the molecular ion peak and fragmentation patterns, particularly for the sulfonamide moiety .

Q. What safety protocols are recommended for handling intermediates during synthesis?

Intermediates like sulfonyl chlorides (used in ) are corrosive and moisture-sensitive. Proper PPE (gloves, goggles) and anhydrous conditions are critical. emphasizes labeling non-classified but reactive substances and ensuring ventilation to mitigate inhalation risks during synthesis .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software confirm the molecular structure?

SHELXL ( ) refines crystal structures by analyzing diffraction data. For this compound, crystallography can resolve:

  • The dihedral angle between the indole and sulfonamide groups.
  • Hydrogen-bonding networks involving the acetic acid moiety.
  • Stereochemical confirmation of the 2-methyl-propionyl substituent. SHELX’s robustness in handling high-resolution data makes it ideal for verifying subtle conformational details .

Q. What strategies resolve contradictions in biological activity data during in vitro testing?

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Methodological approaches include:

  • Dose-Response Curves : Validate activity across multiple concentrations.
  • Metabolic Stability Studies : Assess if degradation products interfere (e.g., observed aminoacetic acid’s variable effects on nematodes, influenced by concentration and larval stage).
  • Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. cellular assays) to cross-verify results .

Q. How does the 2-methyl-propionyl group influence conformational stability?

The 2-methyl-propionyl substituent introduces steric hindrance, potentially restricting rotation around the indole C2-C3 bond. Computational modeling (e.g., DFT calculations) can predict energy barriers for rotation, while NOESY NMR can detect spatial proximity between the methyl group and adjacent protons. ’s analysis of structurally similar compounds suggests that such substituents enhance rigidity, which may improve target binding specificity .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen solvents (e.g., THF vs. DMF from ) and catalysts for sulfonylation efficiency.
  • Data Analysis : Employ multivariate statistics to correlate structural features (e.g., substituent electronegativity) with bioactivity, addressing contradictions in SAR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid
Reactant of Route 2
Reactant of Route 2
{[(2-methyl-1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.